Saxagliptine

Vue d'ensemble

Description

Saxagliptin is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing the production of insulin in response to meals and reducing the amount of glucose produced by the liver .

Mécanisme D'action

Target of Action

Saxagliptin, also known as Onglyza, is an orally active, highly potent, selective, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels.

Mode of Action

Saxagliptin works by inhibiting the enzymatic breakdown of incretins, which allows the incretins to be active for a longer period . The longer incretins stay in circulation, the longer is the stimulus for insulin secretion, which contributes to an overall increase in insulin secretion . This results in an augmentation of glucose-dependent insulin secretion, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin increases intact plasma GLP-1 and GIP concentrations . This leads to an increase in insulin secretion and a decrease in glucagon secretion, reducing hepatic glucose production and enhancing glucose uptake by muscles and adipose tissues. Thus, Saxagliptin affects the biochemical pathways related to glucose metabolism, contributing to improved glycemic control in patients with type 2 diabetes.

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It has a half-life of approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in saxagliptin or 5-hydroxy saxagliptin pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The molecular and cellular effects of Saxagliptin’s action result in improved glycemic control in patients with type 2 diabetes. By inhibiting DPP-4 and thus increasing the levels of GLP-1 and GIP, Saxagliptin enhances insulin secretion and reduces glucagon secretion. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Saxagliptin. For instance, it has been found that Saxagliptin’s Tmax increased by approximately 20 minutes and the AUC increased by 27% when the drug was administered with a high-fat meal compared to fasting conditions . Saxagliptin may be administered without regard for food . Furthermore, the use of Saxagliptin is predicted to present an insignificant risk to the environment .

Applications De Recherche Scientifique

Saxagliptin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying DPP-4 inhibitors.

Biology: Investigated for its effects on incretin hormones and glucose metabolism.

Medicine: Used in clinical trials to evaluate its efficacy and safety in managing type 2 diabetes

Industry: Employed in the development of new antidiabetic drugs and formulations.

Analyse Biochimique

Biochemical Properties

Saxagliptin plays a significant role in biochemical reactions by inhibiting the DPP-4 enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Cellular Effects

Saxagliptin has been shown to have beneficial effects on various types of cells. For instance, it has been found to increase the percentage of CD31+ cells, which are a type of endothelial progenitor cell, in early type 2 diabetes patients . Additionally, Saxagliptin has been shown to improve β-cell function and insulin sensitivity .

Molecular Mechanism

Saxagliptin exerts its effects at the molecular level by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction results in the inhibition of DPP-4, leading to increased levels of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, Saxagliptin has been shown to have a predictable pharmacokinetic and pharmacodynamic profile . The half-life of plasma DPP-4 inhibition with Saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance .

Metabolic Pathways

Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The formation of 5-hydroxy saxagliptin is the major metabolic pathway for Saxagliptin . Additional minor metabolic pathways include hydroxylation at other positions and glucuronide or sulfate conjugation .

Transport and Distribution

Saxagliptin is orally absorbed and can be administered with or without food . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . This suggests that Saxagliptin is distributed within the body via the circulatory system.

Subcellular Localization

The subcellular localization of Saxagliptin is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that Saxagliptin likely interacts with DPP-4 enzymes located on the cell surface

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin involves the coupling of two amino acid derivatives in the presence of a coupling reagent. The process includes the amide coupling of (S)-α-[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine .

Industrial Production Methods: Industrial production of saxagliptin involves the use of intermediates and derivatives, with processes designed to optimize yield and purity. The preparation method includes steps such as the use of dichloromethane and N,N-dimethylformamide as solvents, and ethyl dichlorophosphate as a reagent .

Analyse Des Réactions Chimiques

Types of Reactions: Saxagliptin undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in the reactions of saxagliptin include sodium borohydride (NaBH4) and methanesulfonic acid (MsOH) for reduction reactions .

Major Products Formed: The major products formed from these reactions include intermediates that are further processed to yield saxagliptin .

Comparaison Avec Des Composés Similaires

- Sitagliptin

- Vildagliptin

- Linagliptin

Comparison: Saxagliptin is unique among DPP-4 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a relatively short half-life compared to other DPP-4 inhibitors, which may influence its dosing regimen .

Saxagliptin has been shown to have a similar efficacy to other DPP-4 inhibitors but may have a different safety profile, particularly concerning the risk of heart failure .

Propriétés

IUPAC Name |

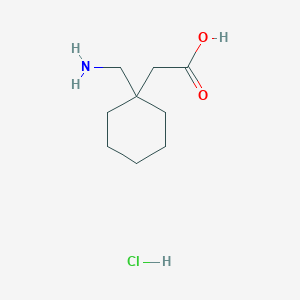

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. | |

| Details | American Society of Health-System Pharmacists 2014; Drug Information 2014. Bethesda, MD. 2014, p. 3209 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Saxagliptin is a potent, selective, and reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). [, , ] By inhibiting DPP-4, saxagliptin slows the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon release. [, , ]

A: Research suggests that saxagliptin may have glucose-independent renoprotective effects. Studies in Dahl salt-sensitive hypertensive rats showed that saxagliptin ameliorated urinary albumin excretion and suppressed inflammation and fibrosis-related gene expressions in the kidney without affecting blood pressure or glucose levels. []

A: Saxagliptin is a nitrile-containing compound. [] For detailed structural information, please refer to chemical databases like PubChem.

ANone: This aspect is not explicitly discussed in the provided research papers.

A: Saxagliptin itself does not possess catalytic properties. It acts as an inhibitor of the enzyme DPP-4. [, , ]

A: Yes, physiologically based pharmacokinetic (PBPK) models have been developed to predict the effect of co-administration of other drugs, such as rifampicin, on saxagliptin pharmacokinetics, especially in patients with renal impairment. [, ] These models have also been used to explore the impact of chronic kidney disease on saxagliptin metabolism by CYP3A4. []

ANone: This aspect is not addressed in the provided research papers.

A: Saxagliptin is rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) in 0.5 hours. [] It is primarily metabolized by CYP3A4/5 to 5-hydroxy saxagliptin, its major active metabolite. [, ] Approximately 97% of the administered dose is recovered in excreta within 7 days, with 74.9% eliminated in urine and 22.1% in feces. []

A: A study evaluating the bioequivalence of saxagliptin/dapagliflozin fixed-dose combination tablets concluded that food had no clinically meaningful effect on saxagliptin's overall systemic exposure. []

A: Yes, drug-drug interactions can occur. Co-administration of saxagliptin with potent CYP3A4 inhibitors, like ketoconazole, can significantly increase saxagliptin exposure, requiring dose adjustments. [] Other CYP3A4 substrates, such as simvastatin, or moderate inhibitors, like diltiazem, show less significant interactions, and dose adjustments may not be necessary. [] Further, the co-administration of saxagliptin with rifampicin, a potent CYP3A4 inducer, leads to a decrease in saxagliptin exposure but does not require dose adjustments due to the compensatory increase in 5-hydroxy saxagliptin levels. []

A: Saxagliptin is primarily excreted via the kidneys, requiring dose adjustments in patients with moderate or severe renal impairment. [] Studies using PBPK modeling suggest that rifampicin, a CYP3A4 inducer, weakens the impact of renal impairment on saxagliptin clearance. [] This suggests that dose adjustments may not be needed for patients with renal impairment when co-administered with rifampicin, compared with saxagliptin alone. []

A: Numerous clinical trials have assessed the efficacy and safety of saxagliptin. [, , , , , , , , , , , , , , , ] These trials have investigated saxagliptin as monotherapy, add-on therapy to other antidiabetic medications (metformin, sulfonylureas, thiazolidinediones, and insulin), and initial combination therapy with metformin. [, , , , , , , , , , , , , , , ]

A: Saxagliptin has demonstrated clinically meaningful reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. [, , ] It is generally considered to be as effective as other DPP-4 inhibitors, though less effective than liraglutide and dapagliflozin in improving glycemic control. []

A: Pooled analyses of clinical trials have investigated the efficacy of saxagliptin in various subgroups of patients, including those with or without cardiovascular disease history, cardiovascular risk factors, hypertension, or statin use. [, ] These analyses suggest that saxagliptin is similarly effective in improving glycemic control across these subgroups. [, ] A responder analysis from five clinical trials found that responders, who comprised 61% of saxagliptin-treated patients, achieved a ~1% decline in HbA1c and increased β-cell function at 24 weeks compared with nonresponders. []

ANone: This aspect is not covered in the provided research.

A: Saxagliptin is generally well tolerated in clinical trials, with a safety profile similar to placebo. [, , , , , , , ]

A: The SAVOR-TIMI 53 trial, a large cardiovascular safety study, found that saxagliptin was associated with an increased risk of hospitalization for heart failure. [, , ] This risk was more prominent in patients with pre-existing risk factors for heart failure. [, , ] Other DPP-4 inhibitors have not demonstrated a similar increase in heart failure risk. []

A: The most common adverse effects reported in clinical trials were headache, nasopharyngitis, upper respiratory tract infections, and urinary tract infections. [, , ]

ANone: This aspect is not covered in the provided research.

A: Baseline characteristics associated with a greater glycemic response to saxagliptin include higher baseline HbA1c, higher HOMA-2%β, lower fasting insulin, shorter T2DM duration, and male sex. []

A: Several analytical methods have been developed for the quantification of saxagliptin, including high-performance liquid chromatography (HPLC) and reversed-phase HPLC (RP-HPLC). [, , , ] These methods have been validated for use in various matrices, including human plasma, serum, and tablets. [, , , ]

ANone: This aspect is not covered in the provided research.

A: Analytical methods for saxagliptin quantification have been validated according to ICH guidelines, including parameters like system suitability, accuracy, precision, linearity, specificity, ruggedness, robustness, and solution stability. [, ]

ANone: This aspect is not specifically detailed in the provided research.

ANone: This aspect is not covered in the provided research.

ANone: This aspect is not covered in the provided research.

ANone: This aspect is not covered in the provided research.

A: Other DPP-4 inhibitors, such as sitagliptin, linagliptin, alogliptin, and vildagliptin, are available. [, ] Other classes of antidiabetic medications include sulfonylureas, thiazolidinediones, glucagon-like peptide-1 (GLP-1) receptor agonists, and sodium-glucose cotransporter 2 (SGLT2) inhibitors. [, , , , , , ]

A: Saxagliptin is generally considered to have similar efficacy to other DPP-4 inhibitors, though head-to-head comparisons have shown some differences in terms of glycemic control, hypoglycemia risk, and gastrointestinal tolerability. [, , , ] Cost comparisons between saxagliptin and other DPP-4 inhibitors are not consistently addressed in the provided research.

ANone: This aspect is not covered in the provided research.

ANone: Researchers have access to various tools and resources for studying saxagliptin, including:

A:

- 2009: Saxagliptin received FDA approval for the treatment of type 2 diabetes. [, , ]

- 2013: The SAVOR-TIMI 53 trial raised concerns about an increased risk of heart failure with saxagliptin. [, , ]

- 2015: The FDA Advisory Committee concluded that saxagliptin has an acceptable cardiovascular risk profile, but recommended adding new safety information to the product labeling. []

ANone: The development and research on saxagliptin have involved collaborations between:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

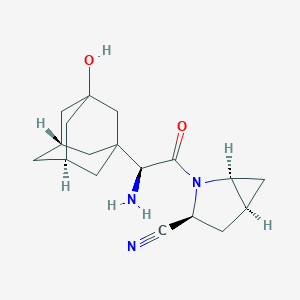

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)